molecular formula C15H20FNO4 B1460335 2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid CAS No. 1260004-75-8

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid

Cat. No. B1460335
M. Wt: 297.32 g/mol
InChI Key: IYLLJXCILKMPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid, also known as TBMFMP, is a synthetic organic compound that has been studied for its potential applications in scientific research. TBMFMP is a carboxylic acid derivative, containing a fluorine atom and a methyl group, which makes it a valuable tool for chemical synthesis. The compound has been investigated for its potential to act as a ligand in various biochemical processes, and its ability to modulate the activity of enzymes.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds is a significant area of research. For instance, compounds obtained by acetalization of pivalaldehyde with 2-hydroxy-, 3-hydroxy-, or 2-amino-carboxylic acids, treated with N-bromosuccinimide, serve as precursors for chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid. These methodologies facilitate the synthesis of structurally diverse compounds with potential applications in medicinal chemistry and drug development (Zimmermann & Seebach, 1987).

Organic Acids in Thermophilic Sulfur-dependent Anaerobic Archaeons

Research on the formation of organic acids, such as propanoic, 2-methylpropanoic, and phenylacetic acids, in cultures of thermophilic sulfur-dependent anaerobic archaeons, highlights the biochemical pathways in extreme environments. This study provides insights into the metabolic processes of these archaeons, contributing to our understanding of life's adaptability and the potential biotechnological applications of these microorganisms (Rimbault et al., 1993).

Development of Potent Inhibitors for Gamma-aminobutyric Acid Aminotransferase

The synthesis and evaluation of 4-amino-2-(substituted methyl)-2-butenoic acids as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T) represent a critical step in the development of new therapeutic agents. These compounds provide a foundation for designing drugs targeting neurological disorders related to GABA-T activity (Silverman, Durkee, & Invergo, 1986).

properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-9-5-6-10(11(16)7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLLJXCILKMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid
Reactant of Route 6
2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.